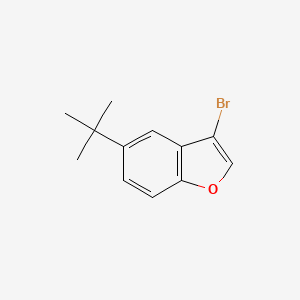![molecular formula C12H15FN2O3 B13687574 4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13687574.png)
4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at specific positions on the ring system. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The fluorine atom and other substituents on the ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Aplicaciones Científicas De Investigación
4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into the medicinal properties of this compound includes its potential use as a therapeutic agent, particularly in the development of drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in these interactions can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: A similar compound lacking the Boc protecting group, which may affect its reactivity and stability.
4-Boc-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: A related compound without the fluorine atom, which may influence its chemical properties and biological activity.
Uniqueness
4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the combination of the Boc protecting group and the fluorine atom, which together confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H15FN2O3 |
|---|---|
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
tert-butyl 6-fluoro-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(16)15-6-7-17-8-4-5-9(13)14-10(8)15/h4-5H,6-7H2,1-3H3 |
Clave InChI |
XDCWQCUJSLTDTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2=C1N=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)









![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)

![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)
